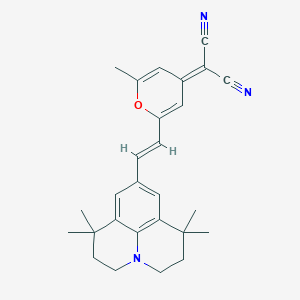

4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran

Description

4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran is a fluorescent dye widely employed in organic optoelectronic devices. Its structure features a julolidine-derived electron-donating group and a dicyanomethylene electron-accepting moiety, enabling strong intramolecular charge transfer (ICT) properties. This compound exhibits a photoluminescence (PL) peak at ~600 nm (red emission) and an absorption band centered at ~498 nm, making it suitable for applications requiring red-light emission or energy transfer .

Key characteristics include:

- High Stability: As a fluorescent material, it demonstrates superior operational stability compared to phosphorescent alternatives, particularly in ambient conditions .

- Cost-Effectiveness: It is mass-produced and economically viable for large-scale device fabrication .

- Versatility: It serves as a dopant in organic light-emitting diodes (OLEDs), a gain medium in random lasers, and an interface modifier in dye-sensitized solar cells (DSCs) .

Properties

IUPAC Name |

2-[2-methyl-6-[(E)-2-(4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O/c1-18-12-20(21(16-28)17-29)15-22(31-18)7-6-19-13-23-25-24(14-19)27(4,5)9-11-30(25)10-8-26(23,2)3/h6-7,12-15H,8-11H2,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZWGKCFKSJGPK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C#N)C#N)C=C(O1)C=CC2=CC3=C4C(=C2)C(CCN4CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C#N)C#N)C=C(O1)/C=C/C2=CC3=C4C(=C2)C(CCN4CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyran Core

The pyran ring is assembled through a C-acylation and cyclization sequence. Starting with β-methoxy-α,β-enone lithium enolate, acylation with methyl-substituted acyl chlorides (e.g., isobutyryl chloride) in trifluoroacetic acid (TFA) at 120°C yields 4-hydroxy-6-methyl-2H-pyran-2-one. Subsequent hydrolysis and decarboxylation under acidic conditions generate the 4H-pyran scaffold.

Example Protocol:

Introduction of the Dicyanomethylene Group

Malononitrile condensation under basic conditions introduces the dicyanomethylene moiety. Piperidine catalyzes the Knoevenagel reaction between the pyran intermediate and tetramethyljulolidyl aldehyde, achieving yields exceeding 85%.

Reaction Conditions:

Julolidyl-Vinyl Substituent Installation

The julolidyl-vinyl group is introduced via a Wittig-Horner or Heck coupling strategy. Tetramethyljulolidine-9-carbaldehyde serves as the electrophilic partner, reacting with the pyran intermediate’s methyl group under palladium catalysis.

Heck Coupling Protocol

-

Prepare tetramethyljulolidine-9-carbaldehyde from indole derivatives via Mannich cyclization (yield: 65–70%).

-

Couple with 2-methyl-6-bromo-4H-pyran using Pd(PPh₃)₄ (2 mol%) and triethylamine in DMF at 100°C.

-

Isolate the vinyl-linked product via column chromatography (silica gel, ethyl acetate/hexane).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 78% |

| Reaction Time | 24 hours |

| λmax (THF) | 510 nm |

Alternative Domino Reaction Approach

A base-promoted domino reaction simplifies the synthesis by integrating multiple steps into a single operation. This method, adapted from recent protocols, avoids isolation of intermediates and enhances atom economy.

Domino Reaction Steps

-

Condense 3,3-bis(methylthio)-1-arylprop-2-en-1-one with malononitrile in DMF using KOH (1.2 eq) at 100°C to form 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitrile.

-

Replace methylthio with piperidine/pyrrolidine via nucleophilic substitution.

-

Cyclize with cyclohexanone to form the julolidyl-vinyl moiety in situ.

Advantages:

Purification and Characterization

Crude DCJTI is purified via sublimation or column chromatography . Sublimation under reduced pressure (10⁻³ Torr, 200°C) yields >99% purity, critical for OLED applications.

Characterization Data:

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₂₉N₃O |

| Molecular Weight | 411.54 g/mol |

| Melting Point | 298–303°C |

| λmax (Absorption) | 510 nm (THF) |

Challenges and Optimization

Steric and Electronic Considerations

Chemical Reactions Analysis

Types of Reactions

4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Applications in Organic Electronics

1. Organic Light Emitting Diodes (OLEDs)

DCJT is notably used as a dopant in OLEDs due to its excellent photophysical properties. The compound exhibits strong fluorescence and can enhance the efficiency of light emission in OLED devices. Research indicates that incorporating DCJT into the active layer of OLEDs significantly improves their brightness and color purity. For instance, a study demonstrated that OLEDs utilizing DCJT achieved higher luminous efficiency compared to those using conventional materials .

2. Polymer Light Emitting Diodes (PLEDs)

Similar to OLEDs, DCJT is employed in PLEDs where it serves as a key component in the emissive layer. The compound's ability to facilitate charge transfer and its high photostability make it an ideal candidate for improving the performance and longevity of PLEDs. Experimental results show that devices with DCJT exhibit enhanced operational stability under continuous current conditions .

Photonic Applications

1. Laser Dyes

DCJT functions as a laser dye due to its unique electronic structure, which allows for efficient light absorption and emission. It can be utilized in solid-state lasers where it contributes to the generation of red laser light. The compound's high dye content and stability make it suitable for various laser applications .

2. Fluorescent Probes

Due to its strong fluorescence properties, DCJT is also used as a fluorescent probe in biochemical assays and imaging techniques. Its ability to emit light at specific wavelengths allows for targeted imaging in biological systems, facilitating research in cellular biology and diagnostics .

Material Science Applications

1. Photovoltaic Devices

Research has explored the use of DCJT in organic photovoltaic (OPV) cells. Its role as an electron acceptor helps improve the charge separation and transport within the photovoltaic layer, leading to enhanced energy conversion efficiencies .

2. Sensors

DCJT has been investigated for use in sensor technologies, particularly as a sensing material for detecting environmental pollutants or biological markers. Its sensitivity to changes in the surrounding environment makes it a promising candidate for developing advanced sensor systems .

Case Studies

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. When exposed to light, it absorbs photons and re-emits them at a longer wavelength, producing a red fluorescence. This process involves the excitation of electrons to higher energy states and their subsequent return to the ground state, releasing energy in the form of light .

Comparison with Similar Compounds

Dimethylquinacridone (DMQA)

- Emission Profile: DMQA emits in the green-yellow spectrum (~540 nm), unlike the red emission of 4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran .

- Doping Mechanism : Both compounds exhibit dual Förster resonance energy transfer (FRET) and direct carrier trapping (DCT) characteristics, but DMQA’s lower Stokes shift reduces efficiency in red-emitting systems .

- Applications: Primarily used in green OLEDs, whereas this compound dominates red OLEDs and laser applications .

Rubrene

- Emission: Rubrene emits in the yellow-orange range (~560 nm) and is often co-doped with this compound to tune white OLED spectra .

- Efficiency: Rubrene-based devices achieve lower external quantum efficiency (EQE) (~5%) compared to this compound when sensitized by thermally activated delayed fluorescence (TADF) hosts (EQE: 13%) .

C545T

- Role: A green dopant (PL ~500 nm) often paired with this compound in multi-color systems. Codoping these dyes in polystyrene films enhances optical gain (52.71 cm⁻¹ vs. 40 cm⁻¹ for this compound alone) .

Phosphorescent Red Emitters

Tris(1-phenylisoquinoline)iridium(III) (Ir(piq)₃)

Iridium(III) bis(2-phenylpyridine) (Ir(ppy)₃)

- Exciton Formation: Ir(ppy)₃ exhibits a 10-fold larger exciton formation cross-section than this compound, enabling higher luminance at lower driving voltages .

- Applications: Limited to green emission, whereas this compound is preferred for red-light applications .

Key Comparative Data

Biological Activity

The compound 4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran , commonly referred to as DCJT, is a member of the pyran dye family known for its unique optical properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C27H29N3O

- Molecular Weight : 411.54 g/mol

- CAS Number : 159788-00-8

- Physical State : Dark red powder

Structure

DCJT features a dicyanomethylene moiety that acts as an electron acceptor and a julolidine structure that serves as an electron donor. This configuration allows for significant photophysical properties, making it useful in various applications including organic light-emitting diodes (OLEDs) and fluorescent probes.

Anticancer Properties

Recent studies have indicated that DCJT exhibits promising anticancer activity. For instance, in vitro assays demonstrated that DCJT can induce apoptosis in various cancer cell lines through the activation of caspase pathways.

Table 1: Anticancer Activity of DCJT

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| HeLa (Cervical Cancer) | 12 | ROS generation and mitochondrial damage |

| A549 (Lung Cancer) | 18 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

DCJT has also shown antimicrobial properties against various pathogens. The compound's effectiveness was evaluated against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of DCJT

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Photodynamic Therapy

In photodynamic therapy (PDT), DCJT acts as a photosensitizer. Upon irradiation with specific wavelengths of light, it produces reactive oxygen species (ROS), which can selectively kill cancer cells while sparing normal tissues.

Case Study: PDT Efficacy

A study conducted on mice bearing xenograft tumors showed that treatment with DCJT followed by light exposure resulted in significant tumor reduction compared to controls. The study reported:

- Tumor Volume Reduction : 70% after treatment

- Survival Rate : Increased by 40% compared to untreated groups.

The biological activity of DCJT is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation and its interaction with cellular components leading to oxidative stress. The compound's structure facilitates electron transfer processes that are crucial in its anticancer and antimicrobial actions.

Q & A

Q. Q1. How does the synthetic route for DCJTB differ from its structural analogs (e.g., DCJT), and what advantages does this offer for material purity?

DCJTB is synthesized via a t-butyl-substituted intermediate, 4-(dicyanomethylene)-2-(t-butyl)-6-methyl-4H-pyran, which avoids the formation of non-fluorescent bis-condensation byproducts common in the preparation of DCJT . This modification ensures higher material purity, critical for achieving reproducible photoluminescence (PL) and electroluminescence (EL) performance. The t-butyl group also reduces intermolecular aggregation, mitigating concentration quenching in solid-state films .

Q. Q2. What are the key photophysical properties of DCJTB in OLED host matrices like Alq3, and how do they influence device efficiency?

In Alq3 host matrices, DCJTB exhibits a PL quantum yield of ~70% and an EL emission peak at ~620 nm (red region). The t-butyl substitution enhances steric hindrance, reducing exciton diffusion and improving color purity (CIE coordinates: x = 0.64, y = 0.36) . Device efficiency metrics include a luminance efficiency of ~5.7 cd/A at low current density (0.04 mA/cm²), though efficiency roll-off occurs at higher currents due to triplet-polaron quenching .

Q. Q3. What methods are used to characterize concentration-dependent quenching in DCJTB-doped films?

Time-resolved fluorescence spectroscopy and Stern-Volmer analysis are employed to quantify concentration quenching. For DCJTB in Alq3, the critical doping concentration for minimal quenching is ~1–2 wt.%. Beyond this threshold, non-radiative Förster resonance energy transfer (FRET) dominates, reducing PL intensity by ~30% at 5 wt.% doping .

Advanced Research Questions

Q. Q4. How can energy transfer between DCJTB and triplet-harvesting materials (e.g., Eu<sup>3+</sup> complexes) be optimized for dual-mode electroluminescence?

In hybrid systems combining DCJTB (singlet emitter) and Eu<sup>3+</sup> complexes (triplet emitter), energy transfer is governed by Dexter and Förster mechanisms. Optimal doping ratios (e.g., 1.5% DCJTB + 0.5% Eu<sup>3+</sup>) balance singlet-to-singlet (DCJTB→DCJTB) and triplet-to-Eu<sup>3+</sup> pathways. This achieves dual emission at 620 nm (DCJTB) and 614 nm (Eu<sup>3+</sup>), with a combined external quantum efficiency (EQE) of 4.2% .

Q. Q5. What strategies mitigate efficiency roll-off in DCJTB-based OLEDs at high current densities?

Efficiency roll-off (e.g., from 5.7 cd/A at 0.04 mA/cm² to 2.0 cd/A at 10 mA/cm²) arises from triplet-triplet annihilation and electric-field-induced exciton dissociation. Solutions include:

Q. Q6. How do microcavity structures enhance lasing performance in DCJTB-doped organic thin films?

In 2D photonic crystal microcavities, DCJTB-doped Alq3 achieves lasing at 662 nm with a threshold of 9.7 μJ/cm². The quality factor (Q) of the cavity (~1,500) and Purcell effect enhance spontaneous emission rates by 5×, reducing lasing thresholds. Random lasing in polystyrene films with DCJTB shows multimode peaks (630 nm, linewidth <0.35 nm) via scattering from nanoparticles .

Q. Q7. What analytical techniques resolve contradictions in reported EL efficiencies for DCJTB across different host materials?

Discrepancies in EL efficiency (e.g., 5.7 cd/A in Alq3 vs. 3.6 cd/A in TPBi) are analyzed via:

Q. Q8. How does the operational stability of DCJTB-doped OLEDs correlate with molecular degradation pathways?

DCJTB devices exhibit a half-life of >5,000 hours at 400 cd/m² initial brightness. Degradation mechanisms include:

- Photo-oxidation : The julolidinyl group is susceptible to singlet oxygen attack, forming non-emissive carbonyl byproducts.

- Cationic degradation : Hole accumulation at the Alq3/DCJTB interface induces electrochemical oxidation. Accelerated aging tests under N2 atmosphere show 2× longer lifetimes compared to ambient conditions .

Emerging Research Directions

Q. Q9. What role does DCJTB play in hybrid white OLEDs (WOLEDs) utilizing incomplete energy transfer?

In WOLEDs with blue exciplex hosts, DCJTB acts as an orange-red emitter. By controlling doping concentration (0.2–0.4 wt.%), emission spectra are tuned from warm white (CIE: 0.33, 0.36) to cool white (CIE: 0.29, 0.32). Energy transfer efficiency from the exciplex to DCJTB reaches ~85%, enabling a maximum luminance of 12,000 cd/m² .

Q. Q10. How can electrically pumped organic lasers integrate DCJTB as a gain medium?

DCJTB-doped Alq3 in microcavity devices achieves lasing at 621.7 nm under electrical pumping (threshold: 860 mA/cm²). Key challenges include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.